Phentolamine

描述

This compound is a reversible, non-selective alpha-adrenergic blocker that induces vasodilation. While initially introduced to the market for the treatment of hypertension, this clinical use was halted due to cardiovascular and gastrointestinal adverse effects with the prolonged use of large oral doses of this compound. It has several therapeutic uses, including the treatment of hypertensive episodes, prevention of norepinephrine-induced extravasation, diagnosis of pheochromocytoma, reversal of soft-tissue anesthesia, and treatment of pharmacologically-induced mydriasis. This compound is administered intravenously, intramuscularly, submucosally, and topically.

This compound is an alpha-Adrenergic Blocker. The mechanism of action of this compound is as an Adrenergic alpha-Antagonist.

This compound is a synthetic imidazoline with alpha-adrenergic antagonist activity. As a competitive alpha-adrenergic antagonist, this compound binds to alpha-1 and alpha-2 receptors, resulting in a decrease in peripheral vascular resistance and vasodilatation. This agent also may block 5-hydroxytryptamine (5-HT) receptors and stimulate release of histamine from mast cells.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1952 and is indicated for adrenal gland pheochromocytoma and cardiovascular disease and has 6 investigational indications.

A nonselective alpha-adrenergic antagonist. It is used in the treatment of hypertension and hypertensive emergencies, pheochromocytoma, vasospasm of RAYNAUD DISEASE and frostbite, clonidine withdrawal syndrome, impotence, and peripheral vascular disease.

See also: Idazoxan (related); this compound Hydrochloride (active moiety of).

Structure

2D Structure

3D Structure

属性

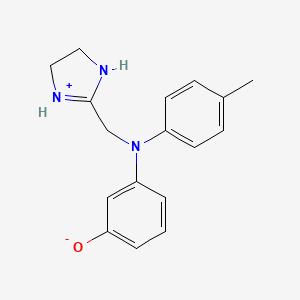

IUPAC Name |

3-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c1-13-5-7-14(8-6-13)20(12-17-18-9-10-19-17)15-3-2-4-16(21)11-15/h2-8,11,21H,9-10,12H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBDMNSDAVCSSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65-28-1 (mesylate (salt)), 73-05-2 (mono-hydrochloride) | |

| Record name | Phentolamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4023462 | |

| Record name | Phentolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phentolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.72e-01 g/L | |

| Record name | Phentolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals | |

CAS No. |

50-60-2 | |

| Record name | Phentolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phentolamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phentolamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00692 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phentolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phentolamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.049 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENTOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z468598HBV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phentolamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phentolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

175 °C, Bitter crystals; MP: 239-240 °C. One gram dissolves in 50 mL water, in 70 mL alcohol. Very slightly soluble in chloroform. Practically insoluble in acetone, ethyl acetate. pH of 1% aqueous solution 4.5 to 5.5. Aqueous solutions cannot be stored. /Phentolamin hydrochloride/, 174.5 °C | |

| Record name | Phentolamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00692 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phentolamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phentolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Phentolamine's Cardiovascular Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phentolamine is a potent, reversible, and competitive non-selective alpha-adrenergic receptor antagonist.[1][2] Its primary mechanism of action in the cardiovascular system involves the blockade of both α1 and α2-adrenergic receptors, leading to significant hemodynamic effects. This guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways to facilitate cardiovascular research and drug development.

Core Mechanism of Action: Alpha-Adrenergic Receptor Blockade

This compound exerts its cardiovascular effects primarily by competitively antagonizing alpha-adrenergic receptors.[2][3] This non-selective blockade prevents the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to these receptors, thereby inhibiting their downstream signaling pathways.

-

α1-Adrenergic Receptor Blockade: Located on vascular smooth muscle, α1-receptors mediate vasoconstriction. This compound's blockade of these receptors leads to vasodilation, a decrease in peripheral vascular resistance, and a subsequent reduction in blood pressure.[3] The intracellular signaling pathway involves the inhibition of Gq-protein activation, which in turn prevents the activation of phospholipase C (PLC). This leads to decreased production of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in reduced intracellular calcium levels and smooth muscle relaxation.

-

α2-Adrenergic Receptor Blockade: Found on presynaptic nerve terminals, α2-receptors are part of a negative feedback loop that regulates norepinephrine release. By blocking these receptors, this compound inhibits this feedback mechanism, leading to an increased release of norepinephrine from sympathetic nerve endings. This effect contributes to some of the secondary cardiovascular responses observed with this compound administration, most notably reflex tachycardia.

Other Reported Actions

Some evidence suggests that this compound may also have direct, though less pronounced, positive inotropic and chronotropic effects on cardiac muscle and may stimulate beta-adrenergic receptors, contributing to peripheral vasodilation. There are also reports of this compound acting as an antagonist at presynaptic dopamine receptors.

Quantitative Pharmacological Data

The following tables summarize key quantitative data from various in vitro and in vivo studies, providing insights into this compound's receptor affinity and functional potency.

| Parameter | Value | Species/Tissue | Agonist | Reference |

| KB | 13 nM | Human Platelet Membranes | (-)-Epinephrine | |

| K(beta) | 4 - 28 nM | Rat, Rabbit, Guinea-Pig Smooth Muscle | α-adrenoceptor agonists | |

| IC50 | 150 nM | Human Platelet Membranes | (-)-Epinephrine | |

| IC50 | 5 - 30 nM | Rat, Rabbit, Guinea-Pig Smooth Muscle | α-adrenoceptor agonists | |

| pKB | 8.07 | Not Specified | Not Specified |

Table 1: Receptor Binding and Functional Antagonism of this compound

| Parameter | Change | Species/Model | Dosage | Reference |

| Diastolic Blood Pressure | Immediate Decrease | Human | Intravenous | |

| Heart Rate | Increase (50-70%) | Conscious Dogs | 100 µg/kg/min infusion | |

| Cardiac Output | Increase | Human | Intravenous | |

| Systemic Vascular Resistance | Prompt Reduction | Human | 5 mg Intravenous | |

| Stroke Volume | Decrease (35-42%) | Conscious Dogs | 100 µg/kg/min infusion | |

| Total Peripheral Resistance | Decrease (20%) | Conscious Dogs | 100 µg/kg/min infusion | |

| Myocardial Blood Perfusion | Increase (30-51%) | Conscious Dogs | 100 µg/kg/min infusion |

Table 2: Hemodynamic Effects of this compound in In Vivo Studies

Signaling Pathways and Cardiovascular Effects

The interplay between this compound's actions on α1 and α2 receptors results in a distinct cardiovascular profile.

Experimental Protocols

In Vitro Assessment of α-Adrenergic Receptor Antagonism in Isolated Smooth Muscle

This protocol is designed to determine the competitive antagonist properties of this compound on isolated vascular smooth muscle tissue.

Methodology:

-

Tissue Preparation: Smooth muscle tissues from rats, rabbits, or guinea-pigs are isolated and mounted in an organ bath containing a physiological salt solution maintained at 37.5°C.

-

Concentration-Response Curves: A cumulative concentration-response curve to a direct- or indirect-acting α-adrenoceptor agonist is generated to establish a baseline contractile response.

-

Antagonist Incubation: After a washout period, the tissue is incubated with a specific concentration of this compound.

-

Repeat Concentration-Response: The agonist concentration-response curve is repeated in the presence of this compound. This step is performed for a range of this compound concentrations.

-

Data Analysis: The rightward shift of the agonist concentration-response curve in the presence of this compound is quantified. A Schild plot analysis can be used to determine the pA2 value and the equilibrium dissociation constant (KB), confirming competitive antagonism.

In Vivo Hemodynamic Assessment in a Canine Model

This protocol outlines the methodology for evaluating the cardiovascular effects of intravenously administered this compound in conscious dogs.

Methodology:

-

Animal Preparation: Conscious dogs are surgically instrumented with an electromagnetic flow probe around the aorta and catheters in relevant arteries and veins for blood pressure monitoring and drug administration.

-

Baseline Measurements: After a recovery period, baseline cardiovascular parameters, including blood pressure, heart rate, cardiac output, and stroke volume, are recorded.

-

This compound Administration: this compound is administered as a continuous intravenous infusion at a specified dose and duration.

-

Hemodynamic Monitoring: Cardiovascular parameters are continuously monitored and recorded throughout the infusion period.

-

Regional Blood Flow Measurement: Radiolabeled microspheres can be injected at baseline and during this compound infusion to determine changes in blood flow to various organs and tissues.

-

Data Analysis: Hemodynamic data and regional blood flow measurements before and during this compound administration are statistically compared to determine the drug's effects.

Conclusion

This compound's mechanism of action is centered around its competitive and non-selective antagonism of α1 and α2-adrenergic receptors. This dual blockade results in vasodilation and a decrease in blood pressure, which is often accompanied by a reflex increase in heart rate and cardiac output. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the cardiovascular properties of this compound and other α-adrenergic antagonists. A thorough understanding of these mechanisms is crucial for the design of novel therapeutic strategies targeting the adrenergic system.

References

Phentolamine: A Non-Selective Alpha-Adrenergic Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phentolamine is a potent, reversible, non-selective alpha-adrenergic antagonist with a rich history in both clinical and research settings.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its core pharmacology, mechanism of action, and the experimental methodologies used to characterize its activity. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with this compound or in the broader field of adrenergic signaling. The guide details this compound's interactions with alpha-1 and alpha-2 adrenergic receptors, the downstream signaling cascades it modulates, and its pharmacokinetic and pharmacodynamic profiles. Special emphasis is placed on providing structured quantitative data, detailed experimental protocols, and visual representations of key pathways to facilitate a deeper understanding and application of this important pharmacological tool.

Introduction

This compound, a substituted aniline and member of the imidazoline class of compounds, functions as a competitive antagonist at both alpha-1 and alpha-2 adrenergic receptors.[2][3] Initially explored for the treatment of hypertension, its clinical use for this indication was curtailed due to adverse effects associated with long-term oral administration.[1] However, this compound remains a valuable therapeutic agent for specific indications, including the management of hypertensive crises, particularly in patients with pheochromocytoma, the prevention and treatment of dermal necrosis following extravasation of norepinephrine, and the reversal of soft-tissue anesthesia in dentistry. Its non-selective nature makes it a critical tool in research for dissecting the physiological roles of the alpha-adrenergic system.

Chemical and Physical Properties

This compound is a white or off-white, odorless crystalline powder. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C17H19N3O | |

| Molecular Weight | 281.35 g/mol | |

| Monoisotopic Mass | 281.152812238 Da | |

| Melting Point | ~178°C | |

| Solubility | Freely soluble in water and alcohol; slightly soluble in chloroform. | |

| Physical Form | Crystals |

Mechanism of Action

This compound exerts its pharmacological effects by competitively and reversibly blocking alpha-1 and alpha-2 adrenergic receptors. This non-selective antagonism prevents the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to these receptors, thereby inhibiting their downstream signaling pathways.

Alpha-1 Adrenergic Receptor Antagonism

Blockade of postsynaptic alpha-1 adrenergic receptors in vascular smooth muscle leads to vasodilation, a decrease in peripheral vascular resistance, and a subsequent reduction in blood pressure. This is the primary mechanism behind its antihypertensive effects.

Alpha-2 Adrenergic Receptor Antagonism

Antagonism of presynaptic alpha-2 adrenergic receptors on sympathetic nerve terminals inhibits the negative feedback mechanism that normally regulates norepinephrine release. This leads to an increased concentration of norepinephrine in the synaptic cleft, which can result in a paradoxical increase in sympathetic outflow and may cause side effects such as tachycardia.

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by this compound.

References

Phentolamine: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phentolamine is a potent, non-selective alpha-adrenergic antagonist used in the management of hypertensive crises, particularly those associated with pheochromocytoma. It competitively blocks both α1 and α2-adrenergic receptors, leading to vasodilation and a subsequent reduction in blood pressure. This technical guide provides an in-depth overview of the molecular structure, chemical properties, and key experimental methodologies related to this compound, tailored for professionals in research and drug development.

Molecular Structure

This compound is chemically known as 3-[--INVALID-LINK--amino]phenol. Its structure consists of a phenol ring linked to a p-toluidine moiety, which in turn is substituted with a 2-methylimidazoline group. This unique combination of functional groups is responsible for its affinity and antagonistic activity at alpha-adrenergic receptors.

Chemical Structure:

Key Identifiers:

-

IUPAC Name: 3-[--INVALID-LINK--amino]phenol

-

CAS Number: 50-60-2 (free base)

-

Chemical Formula: C₁₇H₁₉N₃O

-

Molecular Weight: 281.36 g/mol

This compound is commonly available as a mesylate or hydrochloride salt to enhance its solubility and stability for pharmaceutical formulations.

Chemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its formulation, delivery, and pharmacological activity.

| Property | Value | Salt Form | Reference |

| pKa (Strongest Acidic) | 9.78 | Mesylate | |

| pKa (Strongest Basic) | 9.02 | Mesylate | |

| logP | 2.52 - 2.91 | Mesylate | |

| Melting Point | 174-175 °C | Free Base | |

| 239-240 °C | Hydrochloride | ||

| ~178 °C | Mesylate | [1] | |

| Water Solubility | Freely soluble | Mesylate | [1] |

| 1 g in 50 mL | Hydrochloride | ||

| Ethanol Solubility | Freely soluble | Mesylate | [1] |

| 1 g in 70 mL | Hydrochloride | ||

| Chloroform Solubility | Slightly soluble | Mesylate | [1] |

| Very slightly soluble | Hydrochloride | ||

| Stability | Aqueous solutions are not recommended for storage. Reconstituted this compound mesylate injection is stable for 48 hours at room temperature or 1 week at 2-8 °C. | Mesylate |

Signaling Pathways

This compound exerts its pharmacological effects by blocking alpha-adrenergic receptors, thereby inhibiting the signaling cascades initiated by endogenous catecholamines like norepinephrine and epinephrine.

-

α1-Adrenergic Receptor Blockade: These receptors are coupled to Gq proteins. This compound's antagonism prevents the activation of phospholipase C (PLC), which in turn inhibits the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This blockade ultimately prevents the increase in intracellular calcium and the activation of protein kinase C (PKC), leading to smooth muscle relaxation and vasodilation.

-

α2-Adrenergic Receptor Blockade: These receptors are coupled to Gi proteins. This compound's antagonism at presynaptic α2-receptors removes the negative feedback mechanism for norepinephrine release, which can lead to an increase in norepinephrine in the synaptic cleft. At postsynaptic α2-receptors, this compound blocks the inhibition of adenylyl cyclase, which can influence various downstream cellular processes.

This compound's Mechanism of Action at Alpha-Adrenergic Receptors

Caption: this compound's antagonistic action on α1 and α2-adrenergic receptors.

Experimental Protocols

Synthesis of this compound Hydrochloride and Mesylate

Protocol 1: Synthesis of this compound Hydrochloride [2]

-

Condensation: 3-hydroxy-4-methyldiphenylamine and 2-chloromethylimidazoline hydrochloride are refluxed in toluene.

-

Precipitation: The reaction mixture is cooled, and water is added to precipitate this compound hydrochloride.

-

Purification: The crude product is filtered, washed, and can be further purified by recrystallization.

Protocol 2: Synthesis of this compound Mesylate from this compound Hydrochloride

-

Neutralization: this compound hydrochloride is dissolved in water, and the pH is adjusted with a dilute base (e.g., ammonia water) to precipitate the this compound free base.

-

Salification: The isolated this compound free base is dissolved in an appropriate solvent (e.g., ethanol), and a solution of methanesulfonic acid in ethanol is added dropwise to form the mesylate salt.

-

Crystallization: The this compound mesylate is crystallized from the solution, filtered, and dried.

Experimental Workflow: Synthesis of this compound Salts

Caption: Workflow for the synthesis of this compound hydrochloride and mesylate.

Determination of pKa by Potentiometric Titration

-

Preparation: Prepare a standard solution of the this compound salt in water or a suitable co-solvent. Calibrate a pH meter using standard buffers.

-

Titration: Titrate the sample solution with a standardized solution of a strong acid or base (e.g., 0.1 M HCl or 0.1 M NaOH).

-

Data Collection: Record the pH of the solution after each incremental addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Determination of logP by the Shake-Flask Method

-

Equilibration: Pre-saturate n-octanol with water (or a suitable buffer, e.g., pH 7.4) and vice-versa.

-

Partitioning: Dissolve a known amount of this compound in one of the phases. Mix equal volumes of the n-octanol and aqueous phases in a flask and shake until equilibrium is reached.

-

Separation: Allow the two phases to separate completely.

-

Quantification: Determine the concentration of this compound in each phase using a suitable analytical method, such as HPLC-UV.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.

Stability-Indicating HPLC Method Development (Based on ICH Guidelines)

-

Forced Degradation: Subject this compound solutions to stress conditions including acidic, basic, oxidative, thermal, and photolytic stress to generate potential degradation products.

-

Method Development: Develop a reverse-phase HPLC method capable of separating the intact this compound from all generated degradation products. Key parameters to optimize include the column, mobile phase composition (including pH and organic modifier), flow rate, and detector wavelength.

-

Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Alpha-Adrenergic Receptor Binding Assay (Radioligand Competition Assay)

-

Membrane Preparation: Prepare cell membranes expressing the alpha-adrenergic receptor subtype of interest.

-

Incubation: Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-prazosin for α1 or [³H]-yohimbine for α2) and varying concentrations of unlabeled this compound.

-

Separation: Separate the bound and free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filter-bound complex using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound. The IC₅₀ (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined and can be used to calculate the binding affinity (Ki).

Logical Relationship: Drug Development and Characterization

Caption: Logical flow of key stages in this compound's development and characterization.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and chemical properties of this compound, along with methodologies for its synthesis and characterization. The presented data and experimental protocols offer a valuable resource for researchers and scientists involved in the development and study of this important alpha-adrenergic antagonist. A thorough understanding of these fundamental aspects is essential for optimizing its therapeutic applications and for the discovery of novel analogs with improved pharmacological profiles.

References

The Pharmacokinetic and Pharmacodynamic Profile of Phentolamine in Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phentolamine is a non-selective alpha-adrenergic antagonist that has been investigated for a variety of therapeutic applications, owing to its potent vasodilatory effects. By competitively blocking both α1- and α2-adrenergic receptors, this compound effectively inhibits the vasoconstrictive actions of endogenous catecholamines like norepinephrine and epinephrine. This guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound as observed in various animal models, presenting key quantitative data, detailed experimental methodologies, and relevant signaling pathways to support ongoing research and development efforts.

Pharmacokinetics

The systemic exposure and disposition of this compound have been characterized in several animal species. The following tables summarize key pharmacokinetic parameters, offering a comparative view across different models and routes of administration.

Table 1: Pharmacokinetic Parameters of this compound in Animal Models

| Species | Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Clearance (CL) | Volume of Distribution (Vd) | Reference |

| Mouse | Intraperitoneal (IP) | N/A | Peak at ≤0.25 h | ~0.25 | N/A | ~0.83 | N/A | N/A | [1] |

| Dog | Intravenous (IV) | N/A | N/A | N/A | N/A | 3.5 ± 0.5 | N/A | N/A | [2] |

| Human | Intravenous (IV) | 0.4 mg | ~10 | ~0.12 | 11.4 | 1.7 | 35.2 L/h | 57.8 L | [3] |

| Human | Submucosal | 0.4 mg | 1.2 | 0.25 | 1.8 | 1.9 | N/A | N/A | [3] |

| Human | Submucosal | 0.8 mg | 2.5 | 0.18 | 3.5 | 2.0 | N/A | N/A | [3] |

N/A: Data not available in the cited literature.

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily attributable to its blockade of alpha-adrenergic receptors, leading to vasodilation and subsequent changes in blood pressure, heart rate, and smooth muscle tone.

Cardiovascular Effects

This compound induces a dose-dependent decrease in blood pressure and a reflex increase in heart rate.

| Dose (mg/kg, IV) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (beats/min) | Reference |

| 0.1 | ↓ ~15 | ↑ ~50 | |

| 1.0 | ↓ ~30 | ↑ ~100 | |

| 10.0 | ↓ ~45 | ↑ ~150 |

Effects on Smooth Muscle

This compound induces relaxation of vascular and non-vascular smooth muscle.

| Animal Model | Tissue | Agonist | This compound Effect | IC50 / EC50 / Kb | Reference |

| Rat | Aorta | Phenylephrine | Relaxation | Kb: 4-28 nM | |

| Rabbit | Corpus Cavernosum | Phenylephrine | Relaxation | IC50: 5-30 nM | |

| Guinea Pig | Trachea | Histamine, Carbachol, K+ | Relaxation | EC50: 8-50 µM |

Effects on Penile Erection

In canine models, this compound has been shown to increase arterial flow to the penis and elevate intracavernous pressure, contributing to penile erection.

Signaling Pathways

This compound exerts its effects by blocking the signaling cascade initiated by the binding of catecholamines to alpha-adrenergic receptors.

Figure 1. this compound blocks catecholamine-induced signaling.

Experimental Protocols

Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following intravenous administration.

Protocol:

-

Animal Model: Male Wistar rats (250-300 g).

-

Drug Administration: this compound is administered as a single bolus injection via the tail vein.

-

Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-dose into heparinized tubes.

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: this compound concentrations in plasma are quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

Figure 2. Workflow for a rat pharmacokinetic study.

Isolated Rat Aorta Vasodilation Assay

Objective: To evaluate the vasodilatory effect of this compound on pre-contracted rat aortic rings.

Protocol:

-

Tissue Preparation: The thoracic aorta is excised from a euthanized rat and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of connective tissue and cut into rings (2-3 mm in width).

-

Organ Bath Setup: Aortic rings are mounted in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C, and bubbled with 95% O2 / 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.

-

Equilibration and Pre-contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. The viability of the endothelium is assessed by contracting the rings with phenylephrine (1 µM) followed by relaxation with acetylcholine (10 µM). After washing, the rings are pre-contracted with an EC80 concentration of phenylephrine.

-

This compound Administration: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

-

Data Analysis: The relaxation response at each this compound concentration is expressed as a percentage of the pre-contraction induced by phenylephrine. A concentration-response curve is plotted to determine the EC50 value.

Figure 3. Protocol for isolated rat aorta vasodilation assay.

Measurement of Intracavernosal Pressure in Dogs

Objective: To assess the effect of this compound on penile erection by measuring intracavernosal pressure.

Protocol:

-

Animal Preparation: A male dog is anesthetized, and the penis is exposed. A 23-gauge needle connected to a pressure transducer is inserted into the corpus cavernosum to measure intracavernosal pressure (ICP). The systemic arterial pressure (SAP) is also monitored.

-

Drug Administration: this compound is administered via intracavernosal injection.

-

Data Acquisition: ICP and SAP are continuously recorded before and after the administration of this compound.

-

Data Analysis: The change in ICP and the ratio of ICP to SAP are calculated to quantify the erectile response.

Figure 4. Measurement of intracavernosal pressure in a canine model.

References

- 1. Effects of prazosin and this compound on arterial pressure, heart rate, and renin activity: evidence in the conscious rat for the functional significance of the presynaptic alpha-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenylpropanolamine pharmacokinetics in dogs after intravenous, oral, and oral controlled-release doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and pharmacodynamics of oral and intravenous cefetamet in dog - PubMed [pubmed.ncbi.nlm.nih.gov]

Phentolamine's Dichotomous Interaction with Alpha-1 and Alpha-2 Adrenergic Receptors: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of phentolamine's interaction with alpha-1 (α1) and alpha-2 (α2) adrenergic receptors. Designed for researchers, scientists, and drug development professionals, this document delves into the quantitative binding affinities, detailed experimental methodologies for characterization, and the distinct signaling pathways associated with this compound's non-selective antagonism.

Executive Summary

This compound is a potent, competitive, and reversible non-selective antagonist of both α1 and α2-adrenergic receptors.[1] Its clinical and research applications stem from its ability to block the physiological effects of endogenous catecholamines like norepinephrine and epinephrine at these receptors. While demonstrating broad activity across both alpha-adrenergic receptor families, subtle differences in its affinity for various subtypes exist. Understanding these nuances is critical for elucidating its complete pharmacological profile and for the development of more selective adrenergic modulators. This guide synthesizes key quantitative data, outlines detailed experimental protocols for assessing its activity, and provides visual representations of the associated signaling cascades.

Quantitative Analysis of this compound's Binding Affinity

This compound's affinity for α1 and α2-adrenergic receptor subtypes has been determined through various radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the drug's binding affinity, with lower values indicating a stronger interaction. The following tables summarize the reported Ki values for this compound across human adrenergic receptor subtypes.

Table 1: this compound Binding Affinity (Ki) at Human Alpha-1 Adrenergic Receptor Subtypes

| Receptor Subtype | Ki (nM) | Radioligand Used | Cell Line | Reference |

| α1A | 4.66 | [3H]-Prazosin | CHO | [2] |

| α1B | 4.66 | [3H]-Prazosin | CHO | [2] |

| α1D | 12.5 | [3H]-Prazosin | CHO | [2] |

Table 2: this compound Binding Affinity (Ki) at Human Alpha-2 Adrenergic Receptor Subtypes

| Receptor Subtype | Ki (nM) | Radioligand Used | Cell Line | Reference |

| α2A | 2.25 | [3H]-MK-912 | CHO | [2] |

| α2B | 55.9 | Not Specified | CHO | |

| α2C | 3.6 | Not Specified | HEK |

Note: The specific radioligand was not mentioned for α2B and α2C in the available search results.

Experimental Protocols

The characterization of this compound's interaction with α1 and α2-adrenergic receptors relies on a variety of in vitro assays. The following sections detail the methodologies for key experiments.

Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound, such as this compound, by measuring its ability to displace a known radiolabeled ligand from the receptor.

Objective: To determine the Ki of this compound for α1 and α2-adrenergic receptor subtypes.

Materials:

-

Cell Membranes: Membranes prepared from cell lines stably expressing a specific human α1 or α2-adrenergic receptor subtype (e.g., HEK293, CHO cells).

-

Radioligand:

-

For α1 receptors: [3H]-Prazosin.

-

For α2 receptors: [3H]-Rauwolscine or [3H]-Yohimbine.

-

-

Non-specific Ligand: A high concentration of an unlabeled antagonist (e.g., 10 µM this compound itself or another suitable antagonist) to determine non-specific binding.

-

Test Compound: this compound, serially diluted.

-

Binding Buffer: Typically 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter: For quantifying radioactivity.

Methodology:

-

Membrane Preparation: Tissues or cultured cells are homogenized in a cold lysis buffer and subjected to differential centrifugation to isolate the membrane fraction containing the receptors. The final membrane pellet is resuspended in the binding buffer.

-

Assay Setup: The assay is typically performed in a 96-well plate in triplicate for each concentration of the test compound.

-

Total Binding: Cell membranes, radioligand, and binding buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific ligand.

-

Competition Binding: Cell membranes, radioligand, and varying concentrations of this compound.

-

-

Incubation: The reaction plate is incubated, typically for 60 minutes at 30°C, to allow the binding to reach equilibrium.

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold binding buffer to separate bound from free radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression of the competition binding data.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Functional assays measure the effect of a compound on the downstream signaling of a receptor, confirming its antagonist activity.

Objective: To determine the ability of this compound to inhibit agonist-induced intracellular calcium release mediated by α1-adrenergic receptors.

Principle: α1-adrenergic receptors are coupled to the Gq protein, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and subsequent release of calcium from intracellular stores.

Methodology:

-

Cell Culture: Cells expressing the α1-adrenergic receptor subtype of interest are cultured in a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: The cells are pre-incubated with varying concentrations of this compound or a vehicle control.

-

Agonist Stimulation: A known α1-agonist (e.g., phenylephrine) is added to the wells to stimulate the receptor.

-

Signal Detection: Changes in intracellular calcium concentration are measured by detecting the fluorescence of the calcium-sensitive dye using a fluorometric imaging plate reader.

-

Data Analysis: The ability of this compound to inhibit the agonist-induced increase in fluorescence is quantified, and an IC50 value is determined.

Objective: To determine the ability of this compound to block agonist-induced inhibition of cyclic adenosine monophosphate (cAMP) production mediated by α2-adrenergic receptors.

Principle: α2-adrenergic receptors are coupled to the Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Methodology:

-

Cell Culture: Cells expressing the α2-adrenergic receptor subtype of interest are cultured.

-

Forskolin Stimulation: Intracellular cAMP levels are elevated by stimulating adenylyl cyclase with forskolin.

-

Compound Addition: Cells are treated with an α2-agonist (e.g., clonidine) in the presence of varying concentrations of this compound.

-

Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as an AlphaScreen or HTRF-based assay.

-

Data Analysis: The ability of this compound to reverse the agonist-induced decrease in cAMP levels is quantified to determine its antagonist potency (IC50).

Signaling Pathways and Visualizations

This compound's antagonism at α1 and α2-adrenergic receptors blocks distinct downstream signaling cascades.

Alpha-1 Adrenergic Receptor Signaling Pathway

Activation of α1-adrenergic receptors by agonists like norepinephrine leads to the activation of the Gq alpha subunit. This initiates a signaling cascade that results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to physiological responses such as smooth muscle contraction. This compound competitively binds to the receptor, preventing this activation.

References

The Genesis of an Alpha-Blocker: A Technical History of Phentolamine's Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phentolamine, a potent non-selective alpha-adrenergic antagonist, has a rich history that charts a course from its initial synthesis in the post-war era to its modern-day applications. This in-depth guide provides a technical overview of the historical development and discovery of this compound, detailing its synthesis, the elucidation of its mechanism of action, and its early clinical investigations. Quantitative pharmacological data are presented in structured tables, and key experimental methodologies are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of this significant pharmacological agent.

Discovery and Early Development

This compound, initially known as C-7337, was first synthesized by chemists at Ciba Pharmaceutical Products, Inc. (now Novartis) in the late 1940s. The pioneering work of K. Miescher, A. Marxer, and E. Urech, documented in a 1950 patent and a subsequent publication in Helvetica Chimica Acta, laid the foundation for its development.[1] The initial impetus for the development of this compound and related imidazolines was the search for novel vasodilating agents.

Its potent adrenergic blocking properties were quickly recognized, leading to its introduction as Regitine in 1952.[2] The initial primary clinical application of this compound was not for essential hypertension, but rather for the diagnosis and surgical management of pheochromocytoma, a rare tumor of the adrenal medulla that secretes high levels of catecholamines, leading to life-threatening hypertensive crises.[3][4] Early clinical studies in the 1950s demonstrated this compound's efficacy in controlling these hypertensive episodes.[3]

Chemical Synthesis

The original synthesis of this compound, as described by Urech, Marxer, and Miescher, involves the alkylation of 3-(4-methylanilino)phenol with 2-chloromethylimidazoline.

Experimental Protocol: Synthesis of this compound

-

Step 1: Preparation of 3-(4-methylanilino)phenol: This intermediate is prepared by the condensation of m-aminophenol with p-toluidine.

-

Step 2: Preparation of 2-chloromethylimidazoline: This reagent is synthesized from ethylenediamine and chloroacetonitrile, followed by cyclization.

-

Step 3: Alkylation: 3-(4-methylanilino)phenol is reacted with 2-chloromethylimidazoline in an appropriate solvent, such as toluene, to yield this compound. The reaction is typically carried out under reflux conditions.

-

Step 4: Purification and Salt Formation: The resulting this compound base is then purified, often through recrystallization. For pharmaceutical use, it is converted to a salt, most commonly the mesylate salt, by reaction with methanesulfonic acid to improve its stability and solubility.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Successful use of regitine (this compound) in the diagnosis and surgical management of a case of pheochromocytoma; an appraisal of its clinical usefulness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of new adrenolytic drug (regitine) as test for pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Phentolamine in Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phentolamine is a potent, non-selective alpha-adrenergic antagonist that has been a valuable pharmacological tool in neuroscience research for decades. By reversibly blocking both α1 and α2-adrenergic receptors, this compound allows for the elucidation of the diverse roles of the norepinephrine system in the central nervous system. This technical guide provides an in-depth overview of this compound's mechanism of action, its application in key experimental paradigms, and detailed protocols for its use in neuroscience research.

Core Mechanism of Action

This compound competitively antagonizes the binding of endogenous catecholamines, primarily norepinephrine and epinephrine, to α1 and α2-adrenergic receptors. This non-selective blockade leads to a range of physiological effects, both in the periphery and the central nervous system. Blockade of postsynaptic α1-adrenoceptors, which are coupled to Gq proteins, typically inhibits excitatory signaling cascades. Conversely, blockade of presynaptic α2-adrenoceptors, which are coupled to Gi proteins, disinhibits norepinephrine release, leading to an increase in synaptic norepinephrine levels. This dual action makes this compound a complex but powerful tool for dissecting the nuances of adrenergic signaling.

Quantitative Data: Receptor Binding Affinities

The affinity of this compound for various adrenergic receptor subtypes is critical for interpreting experimental results. The following table summarizes the binding affinities (Ki) and antagonist potencies (pA2/pKB) of this compound for different alpha-adrenergic receptor subtypes.

| Receptor Subtype | Species | Tissue/Cell Line | Ligand | Parameter | Value (nM) | Reference |

| α1-Adrenergic Receptors | ||||||

| α1 | Rat | Heart | [3H]dihydroergocryptine | EC50 | 37 | |

| α1A/D | Rat | Rat 1 Fibroblasts | [3H]-prazosin | Ki | 9.8 | |

| α1B | Rat | Rat 1 Fibroblasts | [3H]-prazosin | Ki | 57.2 | |

| α1A | Rat | Vas Deferens | Norepinephrine | pKB | 7.90 | |

| α2-Adrenergic Receptors | ||||||

| α2 | Cat | Atria | Clonidine | pA2 | - | |

| α2 | Cat | Atria | Apomorphine | pA2 | - | |

| α2A/D | CHO Cells | IC50 | 1.1 |

Signaling Pathways

The blockade of α1 and α2-adrenergic receptors by this compound initiates distinct intracellular signaling cascades. Understanding these pathways is fundamental to interpreting the effects of this compound on neuronal function.

Postsynaptic α1-Adrenergic Receptor Blockade

α1-adrenergic receptors are typically coupled to Gq proteins. Their activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This compound, by blocking these receptors, inhibits this signaling cascade, thereby reducing neuronal excitability in pathways where norepinephrine is excitatory.

Presynaptic α2-Adrenergic Autoreceptor Blockade

Presynaptic α2-adrenergic receptors function as autoreceptors, providing negative feedback on norepinephrine release. These receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This ultimately results in the inhibition of voltage-gated calcium channels, thereby reducing norepinephrine exocytosis. This compound blocks this negative feedback loop, leading to increased norepinephrine release into the synaptic cleft.

Experimental Protocols

In Vivo Microdialysis

In vivo microdialysis is a powerful technique to measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals. The following protocol outlines the use of this compound in a microdialysis experiment to study its effect on norepinephrine release in the rat prefrontal cortex.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., CMA 12)

-

Microinfusion pump

-

Fraction collector

-

HPLC system with electrochemical detection (ECD)

-

Artificial cerebrospinal fluid (aCSF)

-

This compound hydrochloride

-

Anesthetics

Procedure:

-

Stereotaxic Surgery: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the medial prefrontal cortex. Secure the cannula with dental cement. Allow the animal to recover for at least 24-48 hours.

-

Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Allow the system to equilibrate for at least 60 minutes. Collect baseline dialysate samples every 20 minutes for at least one hour to establish a stable baseline of norepinephrine.

-

This compound Administration: this compound can be administered systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis). For reverse dialysis, include a known concentration of this compound in the aCSF.

-

Sample Collection: Continue to collect dialysate samples at regular intervals for the desired duration after this compound administration.

-

Sample Analysis: Analyze the collected dialysate samples for norepinephrine content using HPLC-ECD.

-

Data Analysis: Express the norepinephrine concentrations as a percentage of the mean baseline values.

Electrophysiology

Electrophysiological techniques, such as whole-cell patch-clamp recordings, are used to study the effects of this compound on the electrical properties of individual neurons. The following is a general protocol for applying this compound to brain slices.

Materials:

-

Vibratome

-

Recording chamber

-

Micromanipulators

-

Patch-clamp amplifier and data acquisition system

-

Glass capillaries for patch pipettes

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution

-

This compound hydrochloride

Procedure:

-

Brain Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF. Rapidly dissect the brain and prepare acute coronal slices (e.g., 300 µm thick) containing the region of interest using a vibratome.

-

Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

-

Whole-Cell Patch-Clamp Recording: Obtain a gigaseal and establish a whole-cell recording from a neuron of interest. Record baseline neuronal activity (e.g., resting membrane potential, firing rate, synaptic currents).

-

This compound Application: Bath-apply this compound at the desired concentration by switching the perfusion to an aCSF solution containing the drug.

-

Data Acquisition and Analysis: Record the changes in neuronal activity during and after this compound application. Analyze parameters such as firing frequency, membrane potential, and synaptic event amplitude and frequency.

Behavioral Assays

This compound is used in various behavioral paradigms to investigate the role of the adrenergic system in complex behaviors like anxiety and depression.

Elevated Plus Maze (EPM):

The EPM is a widely used test to assess anxiety-like behavior in rodents.

Procedure:

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

-

This compound Administration: Administer this compound (e.g., via intraperitoneal injection) at a predetermined time before the test.

-

Testing: Place the animal in the center of the maze and allow it to explore for a set period (e.g., 5 minutes).

-

Data Analysis: Record the time spent in and the number of entries into the open and closed arms. An anxiolytic effect is typically indicated by an increase in the time spent and entries into the open arms.

Forced Swim Test (FST):

The FST is a common model to screen for antidepressant-like activity.

Procedure:

-

Apparatus: A cylinder filled with water.

-

This compound Administration: Administer this compound at a specific time before the test.

-

Testing: Place the animal in the water-filled cylinder for a predetermined duration (e.g., 6 minutes).

-

Data Analysis: Record the duration of immobility. A decrease in immobility time is interpreted as an antidepressant-like effect.

Conclusion

This compound remains an indispensable tool in neuroscience research. Its ability to non-selectively block both α1 and α2-adrenergic receptors provides a unique avenue to explore the multifaceted roles of the noradrenergic system in neuronal signaling and behavior. By carefully designing experiments and considering the quantitative pharmacology and downstream signaling effects of this compound, researchers can continue to unravel the complexities of the brain. This guide provides a foundational framework for the effective use of this compound in the laboratory, encouraging further investigation into the critical functions of adrenergic signaling in health and disease.

Unmasking the Unintended: An In-depth Technical Guide to the Off-Target Effects of Phentolamine

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive investigation into the off-target effects of phentolamine, a non-selective alpha-adrenergic receptor antagonist. While its primary mechanism of action is well-established, a growing body of evidence reveals its interactions with a range of other molecular targets. Understanding these off-target effects is critical for a complete pharmacological profile, aiding in the prediction of potential side effects, drug-drug interactions, and opportunities for drug repurposing. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated signaling pathways and workflows.

Core Concept: Beyond Alpha-Adrenergic Blockade

This compound's therapeutic applications have historically centered on its ability to competitively block both α1 and α2-adrenergic receptors. This action leads to vasodilation and a subsequent decrease in blood pressure. However, its molecular interactions are not confined to the adrenergic system. This guide explores the documented off-target activities of this compound, providing a deeper understanding of its broader pharmacological footprint.

Quantitative Analysis of Off-Target Interactions

The following tables summarize the available quantitative data on the binding affinities and functional potencies of this compound at various off-target receptors and ion channels. This data is crucial for comparing the relative potency of this compound at its intended targets versus its unintended interaction points.

| Target Family | Specific Target | Parameter | Value | Species | Reference |

| Ion Channels | Voltage-gated sodium channel NaV1.7 | IC50 | 72 µM (HEK cells), 57 µM (CHO cells) | Human | [1] |

| Voltage-gated sodium channel NaV1.5 | IC50 | 27 µM (CHO cells) | Human | [1] | |

| ATP-sensitive potassium (KATP) channel | Ki | ~0.7 µM | Not Specified | ||

| L-type calcium channel | IC50 | Concentration-dependent block (5-100 µM) | Guinea Pig |

Note: Data for serotonin, histamine, and dopamine receptors is currently limited in the public domain. Further research is required to establish definitive Ki or IC50 values for this compound at these targets.

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Caption: Overview of this compound's primary and off-target interactions.

Caption: General workflows for investigating off-target binding and function.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the investigation of this compound's off-target effects.

Radioligand Binding Assay for Serotonin, Histamine, and Dopamine Receptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for G protein-coupled receptors.

a. Materials:

-

Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the human receptor of interest (e.g., 5-HT1A, H1, D2).

-

Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]pyrilamine for H1, [³H]spiperone for D2).

-

This compound Stock Solution: this compound mesylate dissolved in an appropriate solvent (e.g., DMSO) to a high concentration.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, with specific ionic concentrations as required for the receptor.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

-

96-well Filter Plates and Filtration Manifold.

-

Microplate Scintillation Counter.

b. Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 50-200 µ g/well .

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: Assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding: A high concentration of a known unlabeled antagonist for the target receptor, radioligand, and membrane preparation.

-

Competition: Serial dilutions of this compound, radioligand, and membrane preparation. The radioligand concentration should be at or below its Kd value.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a filtration manifold. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Modulation

This protocol is designed to investigate the functional effects of this compound on voltage-gated ion channels (e.g., Na+, K+, Ca2+).

a. Materials:

-

Cells: A cell line (e.g., HEK293, CHO) stably expressing the ion channel of interest.

-

External (Bath) Solution: Composition tailored to the specific ion channel being studied. For example, for Na+ channels: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution: Composition tailored to the specific ion channel. For example, for K+ channels: 140 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, pH adjusted to 7.2 with KOH.

-

This compound Solutions: Prepared in the external solution at various concentrations.

-

Patch-Clamp Rig: Including an inverted microscope, micromanipulator, amplifier, digitizer, and data acquisition software.

-

Borosilicate Glass Capillaries for pulling micropipettes.

b. Procedure:

-

Cell Culture: Plate cells onto glass coverslips 24-48 hours prior to the experiment.

-

Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording:

-

Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

-

Approach a cell with the micropipette and form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane ("giga-seal").

-

Rupture the membrane patch under the pipette tip by applying gentle suction to achieve the whole-cell configuration.

-

-

Data Acquisition:

-

Clamp the cell membrane at a holding potential where the channels of interest are predominantly in a closed state (e.g., -80 mV for Na+ channels).

-

Apply a series of voltage steps to elicit ionic currents through the channels.

-

Record the baseline currents in the absence of this compound.

-

-

Drug Application: Perfuse the recording chamber with the external solution containing different concentrations of this compound.

-

Data Recording: Record the ionic currents in the presence of each this compound concentration.

-

Data Analysis:

-

Measure the peak current amplitude at each voltage step in the absence and presence of this compound.

-

Construct current-voltage (I-V) relationships.

-

Generate concentration-response curves by plotting the percentage of current inhibition against the this compound concentration.

-

Determine the IC50 value from the concentration-response curve using a sigmoidal fit.

-

Summary of Off-Target Effects and Potential Implications

-

Ion Channels: this compound exhibits inhibitory effects on voltage-gated sodium and L-type calcium channels, as well as ATP-sensitive potassium channels. These interactions, particularly at micromolar concentrations, could contribute to its cardiovascular side effects, such as arrhythmias and hypotension, independent of its alpha-adrenergic blockade. The blockade of neuronal sodium channels may also influence its effects on local anesthesia reversal.

-

Serotonin Receptors: this compound has been shown to interact with presynaptic serotonin autoreceptors. This interaction could potentially modulate serotonergic neurotransmission, which may have implications for its central nervous system effects and could contribute to mood or behavioral changes.

-

Muscarinic Receptors: Evidence suggests a cholinergic blocking action of this compound. This could lead to anticholinergic side effects such as dry mouth, blurred vision, and tachycardia, which may be additive to the tachycardia caused by its primary alpha-blocking action.

-

Histamine and Dopamine Receptors: While direct, high-affinity binding to histamine and dopamine receptors has not been extensively quantified, the structural similarities of this compound to ligands of these receptors and some pharmacological observations suggest potential interactions. Further investigation is warranted to clarify the clinical relevance of these potential off-target effects.

Conclusion

This technical guide highlights the importance of investigating the off-target effects of established drugs like this compound. The data and protocols presented herein provide a framework for researchers and drug development professionals to further explore these unintended interactions. A comprehensive understanding of a drug's complete pharmacological profile is paramount for ensuring its safe and effective use, and for identifying novel therapeutic opportunities. Continued research into the off-target pharmacology of this compound will undoubtedly refine our understanding of its clinical actions and potential for new applications.

References

Phentolamine for Inducing Vasodilation in In-Vitro Studies: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of phentolamine for inducing vasodilation in in-vitro experimental settings. This compound, a non-selective alpha-adrenergic antagonist, is a critical tool for investigating vascular physiology and pharmacology. This document details its mechanism of action, provides quantitative data from various in-vitro models, and outlines detailed experimental protocols for consistent and reproducible results.

Core Mechanism of Action

This compound induces vasodilation primarily by competitively blocking both α1 and α2-adrenergic receptors on vascular smooth muscle cells.[1][2]

-

α1-Adrenergic Receptor Blockade: In vascular smooth muscle, norepinephrine and other sympathomimetics typically bind to α1-adrenergic receptors. These receptors are coupled to Gq-proteins, which activate phospholipase C (PLC).[1][3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, leading to an increase in intracellular calcium concentration.[1] This elevated Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK), leading to phosphorylation of myosin light chains and subsequent smooth muscle contraction (vasoconstriction). This compound blocks this cascade by preventing the initial binding of agonists to the α1-receptor, thereby inhibiting vasoconstriction and promoting vasodilation.

-

α2-Adrenergic Receptor Blockade: While α1-receptors are the primary mediators of vasoconstriction in many vascular beds, α2-receptors are also present on vascular smooth muscle cells and their stimulation can lead to vasoconstriction. Additionally, presynaptic α2-receptors on sympathetic nerve terminals regulate the release of norepinephrine in a negative feedback loop. By blocking these presynaptic α2-receptors, this compound can increase the release of norepinephrine. However, in an in-vitro setting with isolated tissues, the postsynaptic blockade of α1 and α2 receptors on the smooth muscle is the dominant effect leading to vasodilation. The α2-receptors on vascular smooth muscle are often coupled to Gi-proteins, which inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and promoting contraction. This compound's blockade of these receptors prevents this decrease in cAMP, contributing to vasodilation.

-

Endothelium-Mediated Effects: The endothelium plays a significant role in the vasodilation induced by this compound. Studies have shown that the removal of the endothelium reduces the sensitivity of blood vessels to this compound. This suggests that this compound's action is, in part, mediated by the release of endothelium-derived relaxing factors, such as nitric oxide (NO). The blockade of soluble guanylate cyclase by methylene blue has been shown to inhibit the endothelium-dependent component of this compound-induced relaxation.

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound in various in-vitro studies.

Table 1: Potency of this compound (EC50) in Human Blood Vessels

| Tissue | Condition | Log EC50 (M) | Reference |

| Internal Mammary Artery (IMA) | Diabetic Patients | -6.464 | |

| Internal Mammary Artery (IMA) | Non-Diabetic Patients | -6.063 | |

| Radial Artery (RA) | Diabetic Patients | -6.261 | |

| Radial Artery (RA) | Non-Diabetic Patients | -6.261 | |

| Saphenous Vein (SV) | Diabetic Patients | -5.994 | |

| Saphenous Vein (SV) | Non-Diabetic Patients | -2.816 |

Table 2: Vasodilatory Efficacy of this compound in Human Coronary Artery Bypass Grafts

| Graft Type | Patient Group | Maximum Vasodilation (%) |

| Internal Mammary Artery (IMA) | Diabetic | 95.12 ± 5.69 |

| Internal Mammary Artery (IMA) | Non-Diabetic | 109.91 ± 11.65 |

| Radial Artery (RA) | Diabetic | 85.8 ± 7.33 |

| Radial Artery (RA) | Non-Diabetic | 91.73 ± 6.99 |

| Saphenous Vein (SV) | Diabetic | 63.06 ± 4.72 |

| Saphenous Vein (SV) | Non-Diabetic | 70.18 ± 6.03 |

Table 3: Antagonistic Properties of this compound

| Antagonist | Agonist | Tissue | Parameter | Value | Reference |

| This compound | Norepinephrine | Dog Hindlimb | - | Attenuated vasoconstriction | |

| This compound | Phenylephrine | Rat Aorta | pA2 | Not specified, but competitive antagonism observed | |

| This compound | Norepinephrine | Conscious Dogs | Fold decrease in vasoconstrictor response (with beta-blockade) | 28-fold |

Experimental Protocols

Organ Bath Assay for Vasodilation in Isolated Rat Aorta

This protocol details the methodology for assessing the vasodilatory effect of this compound on isolated rat aortic rings pre-contracted with an α-adrenergic agonist like phenylephrine.

Materials:

-

Male Wistar rats (250-300 g)

-

This compound mesylate

-

Phenylephrine hydrochloride

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

-

Carbogen gas (95% O2, 5% CO2)

-